Physicochemical properties of 2-[2-Bromo-5-(trifluoromethyl)phenyl]-1H-imidazole
Physicochemical properties of 2-[2-Bromo-5-(trifluoromethyl)phenyl]-1H-imidazole
An In-Depth Technical Guide to the Physicochemical Properties of 2-[2-Bromo-5-(trifluoromethyl)phenyl]-1H-imidazole
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-[2-Bromo-5-(trifluoromethyl)phenyl]-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from structurally related compounds, theoretical prediction methodologies, and established experimental protocols. We will delve into the structural features, solubility, lipophilicity, acidity/basicity, and thermal properties of this compound, offering both theoretical insights and practical experimental guidance for researchers and drug development professionals.
Introduction: The Significance of Physicochemical Properties in Drug Discovery
The journey of a drug molecule from a laboratory curiosity to a clinical therapeutic is paved with a deep understanding of its physicochemical properties. These properties govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately dictating its efficacy and safety. For a molecule like 2-[2-Bromo-5-(trifluoromethyl)phenyl]-1H-imidazole, which incorporates several key pharmacophoric features—a heterocyclic imidazole ring, a halogenated aromatic system, and a trifluoromethyl group—a thorough characterization of its physicochemical landscape is paramount for its potential development as a therapeutic agent.
This guide will provide an in-depth analysis of these critical parameters, offering a blend of theoretical predictions and practical experimental workflows.
Molecular Structure and Core Identifiers
The foundational step in characterizing any molecule is to understand its structure and fundamental identifiers.
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Molecular Formula: C₁₀H₆BrF₃N₂
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Molecular Weight: 307.07 g/mol
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Chemical Structure:
Caption: 2D structure of 2-[2-Bromo-5-(trifluoromethyl)phenyl]-1H-imidazole.
Predicted and Inferred Physicochemical Properties
The following table summarizes the predicted and inferred physicochemical properties of 2-[2-Bromo-5-(trifluoromethyl)phenyl]-1H-imidazole, based on computational models and data from structurally analogous compounds.
| Property | Predicted/Inferred Value | Significance in Drug Development |
| Melting Point (°C) | 150-180 (estimated) | Influences solubility, stability, and formulation development. |
| Boiling Point (°C) | > 400 (estimated) | Relevant for purification and stability at high temperatures. |
| logP (Octanol/Water) | 3.5 - 4.5 (estimated) | A key indicator of lipophilicity, affecting membrane permeability and absorption. |
| pKa (acidic) | ~13-14 (inferred) | The imidazole N-H proton's acidity. |
| pKa (basic) | ~4-5 (inferred) | The basicity of the non-protonated imidazole nitrogen. |
| Aqueous Solubility | Low (predicted) | Crucial for bioavailability and formulation of oral dosage forms. |
In-Depth Analysis of Key Physicochemical Parameters
Lipophilicity (logP)
Expertise & Experience: The partition coefficient (logP) is a critical determinant of a drug's ability to cross biological membranes. For 2-[2-Bromo-5-(trifluoromethyl)phenyl]-1H-imidazole, the presence of a large aromatic system, a bromine atom, and a trifluoromethyl group all contribute to a significant lipophilic character. The trifluoromethyl group, in particular, is a well-known bioisostere for a methyl or chloro group but with significantly increased lipophilicity, which can enhance binding to hydrophobic pockets in target proteins.
Trustworthiness: While experimental determination via the shake-flask method is the gold standard, computational models provide reliable initial estimates.[1][2] These models often use fragment-based approaches, where the logP of the molecule is calculated by summing the contributions of its constituent parts.[3]
Experimental Protocol: Shake-Flask Method for logP Determination
Caption: Workflow for experimental logP determination.
Acidity and Basicity (pKa)
Expertise & Experience: The imidazole ring is amphoteric, meaning it can act as both an acid and a base.[4] The N-H proton is weakly acidic (pKa around 14.5 for unsubstituted imidazole), while the lone pair on the other nitrogen atom is basic (conjugate acid pKa around 7 for unsubstituted imidazole).[4] For our target molecule, the electron-withdrawing effects of the bromo- and trifluoromethyl-substituted phenyl ring are expected to decrease the basicity of the imidazole ring (lowering the pKa of the conjugate acid) and increase the acidity of the N-H proton (lowering its pKa).
Trustworthiness: The pKa values are crucial for understanding the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and target binding. Potentiometric titration is a reliable method for the experimental determination of pKa.
Experimental Protocol: Potentiometric Titration for pKa Determination
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Preparation: Dissolve a precise amount of the compound in a suitable solvent (e.g., methanol/water mixture).
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Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) to determine the basic pKa, and with a standardized solution of a strong base (e.g., NaOH) to determine the acidic pKa.
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Measurement: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.
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Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
Aqueous Solubility
Expertise & Experience: The solubility of a drug candidate is a critical factor for its oral bioavailability.[5][6] The high lipophilicity of 2-[2-Bromo-5-(trifluoromethyl)phenyl]-1H-imidazole, as suggested by its predicted logP, indicates that its aqueous solubility is likely to be low. This presents a potential challenge for drug development that may require formulation strategies such as the use of co-solvents, surfactants, or amorphous solid dispersions.
Trustworthiness: While computational methods can provide an initial estimate of solubility, experimental determination is essential for accurate characterization.[7][8][9] The shake-flask method is a common and reliable technique.
Experimental Protocol: Shake-Flask Method for Solubility Determination
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